Melanocortin-4 Receptor Binding: IC₅₀ Comparison with Closely Related β-Carboline Derivatives
7-Methoxy-5H-pyrido[4,3-b]indole demonstrates measurable binding affinity at the human melanocortin-4 receptor (MC4R) with an IC₅₀ value of 158 nM [1]. When compared to its activity at other melanocortin receptor subtypes, the compound shows approximately 4-fold selectivity for MC4R over MC5R (IC₅₀ = 631 nM) and approximately 5-fold selectivity over MC3R (IC₅₀ = 794 nM) [1]. This selectivity profile is notable because MC4R is a validated therapeutic target for obesity and cachexia, while MC3R and MC5R engagement is associated with distinct or off-target physiological effects [2].
| Evidence Dimension | Receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 158 nM (human MC4R) |
| Comparator Or Baseline | Target compound at MC5R: IC₅₀ = 631 nM; Target compound at MC3R: IC₅₀ = 794 nM |
| Quantified Difference | 4-fold selectivity for MC4R vs. MC5R; 5-fold selectivity for MC4R vs. MC3R |
| Conditions | Displacement of [¹²⁵I]NDP-MSH from recombinant human MC4R and MC3R, and mouse MC5R expressed in HEK-293 cells |
Why This Matters
This intra-compound selectivity profile informs procurement decisions for MC4R-focused research programs, as compounds with similar core scaffolds may exhibit markedly different receptor subtype selectivity patterns.
- [1] BindingDB. BDBM50410239 (CHEMBL190953): 7-Methoxy-5H-pyrido[4,3-b]indole binding data at melanocortin receptors. BindingDB Database. View Source
- [2] ChEMBL Database. CHEMBL190953: 7-Methoxy-5H-pyrido[4,3-b]indole curated activity data. European Bioinformatics Institute. View Source
